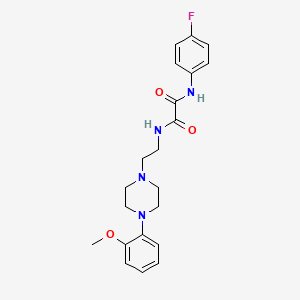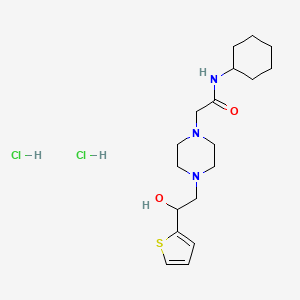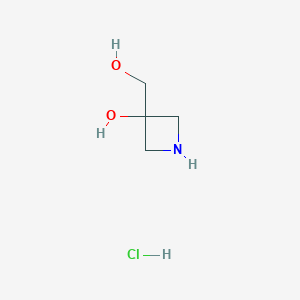
8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrrolidine, which is a five-membered ring with four carbon atoms and one nitrogen atom . Pyrrolidine derivatives are known to have various biological activities and are used in the development of new drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline” would depend on its specific structure. Pyrrolidine derivatives are generally soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has shown promise in anticancer research. Pyrrolidine analogs have been tested against various cancer cell lines and have demonstrated strong inhibitory activity . They can interfere with cell cycle progression, particularly arresting at the G2/M phase, which is crucial for cancer treatment strategies .
Anti-inflammatory Potential
Pyrrolidine derivatives exhibit significant anti-inflammatory properties. This is particularly relevant in the development of new treatments for chronic inflammatory diseases .
Antiviral Applications
The structural features of pyrrolidine analogs contribute to their antiviral capabilities. Research is ongoing to explore their effectiveness against various viral infections .
Antituberculosis Effects
These compounds also show potential in combating tuberculosis. The therapeutic properties of pyrrolidine derivatives against tuberculosis bacteria are an area of active research .
EGFR Inhibition
The compound has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), which plays a significant role in the progression of certain types of cancer .
Synthesis and Bioactivities Research
Quinazoline derivatives, which are structurally related to the compound , have been extensively studied for their synthesis and diverse biological activities. This research contributes to a broader understanding of the potential applications of such compounds .
Mecanismo De Acción
Target of Action
It’s worth noting that pyrrole and pyrrolidine analogs, which are part of the compound’s structure, have been studied extensively for their diverse biological and medicinal importance . These compounds have been found to interact with a variety of targets, including enzymes like reverse transcriptase in the case of HIV-1 and cellular DNA polymerases protein kinases .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the exact targets involved.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways . For instance, pyrrole and pyrrolidine analogs have been found to play a vital role in photosynthesis, oxygen carrier, as well storage, and redox cycling reactions .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are bbb permeant .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis effects .
Direcciones Futuras
Propiedades
IUPAC Name |
8-(2,5-dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-11-8-9-12(2)17(11)14-7-3-5-13-6-4-10-16-15(13)14/h3,5,7,11-12,16H,4,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBQETGVRAXPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C2=CC=CC3=C2NCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

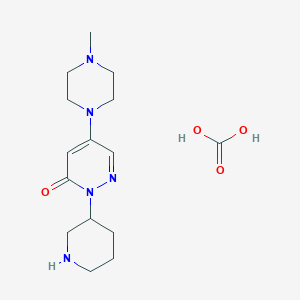
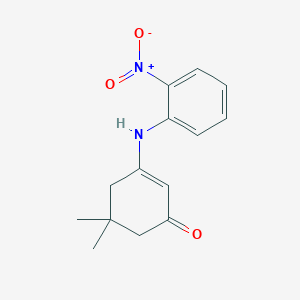
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B2944902.png)

![2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2944905.png)

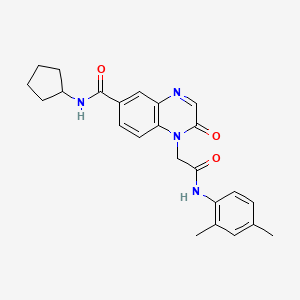
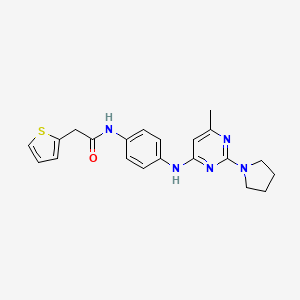
![(6-Methylspiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2944914.png)
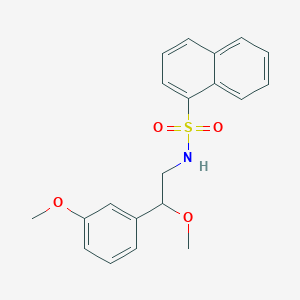
![2-ethoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2944916.png)
